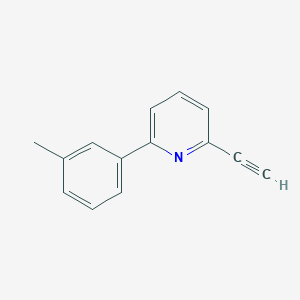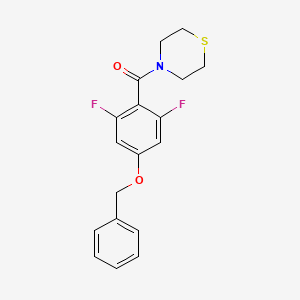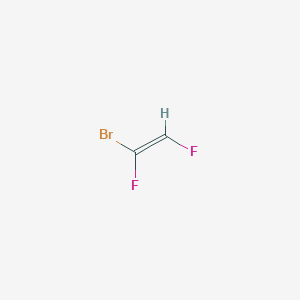
1-Bromo-1,2-difluoro-ethylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1,2-difluoro-ethylene: is an organofluorine compound with the molecular formula C2HBrF2 It is a halogenated derivative of ethylene, characterized by the presence of bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-1,2-difluoro-ethylene can be synthesized through the dehydrohalogenation of 1,1-difluoro-1,2-dibromoethane. This reaction involves the use of an aqueous solution of potassium hydroxide (15-30%) under stirring conditions, with simultaneous distillation of the formed product . The reaction conditions are carefully controlled to achieve high yields of the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar dehydrohalogenation reactions, optimized for large-scale production. The use of continuous distillation and advanced purification techniques ensures the production of high-purity compounds suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-1,2-difluoro-ethylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Polymerization: The compound can undergo polymerization reactions to form fluorinated polymers with unique properties.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxide ions, and amines are common nucleophiles used in substitution reactions.
Electrophiles: Halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., HCl, HBr) are used in addition reactions.
Catalysts: Transition metal catalysts, such as palladium, are often employed in polymerization reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 1,2-difluoroethanol or 1,2-difluoroethyl ethers can be formed.
Addition Products: Halogenated derivatives, such as 1,1,2,2-tetrafluoro-1,2-dibromoethane, can be obtained.
Polymers: Fluorinated polymers with high thermal stability and chemical resistance are produced through polymerization.
Aplicaciones Científicas De Investigación
Chemistry: 1-Bromo-1,2-difluoro-ethylene is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable for the development of new materials and pharmaceuticals.
Biology and Medicine: While specific biological applications are limited, the compound’s derivatives may have potential as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials with enhanced properties, such as increased chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1,2-difluoro-ethylene in chemical reactions involves the interaction of its electrophilic bromine atom and the nucleophilic sites on other molecules. The double bond in the compound also plays a crucial role in addition reactions, where it can react with electrophiles to form new bonds. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a versatile reagent in various chemical transformations.
Comparación Con Compuestos Similares
- 1-Bromo-2,2-difluoroethylene
- 1-Bromo-1,1-difluoroethane
- 1-Bromo-1,1,2,2-tetrafluoroethane
- 1-Bromo-1-chloro-2,2-difluoroethylene
Comparison: 1-Bromo-1,2-difluoro-ethylene is unique due to the specific positioning of the bromine and fluorine atoms, which influence its reactivity and chemical properties. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the types of reactions it can undergo. For example, the presence of both bromine and fluorine atoms allows for a wider range of substitution and addition reactions, making it a more versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C2HBrF2 |
|---|---|
Peso molecular |
142.93 g/mol |
Nombre IUPAC |
(E)-1-bromo-1,2-difluoroethene |
InChI |
InChI=1S/C2HBrF2/c3-2(5)1-4/h1H/b2-1- |
Clave InChI |
YQPBMUIOKYTYDS-UPHRSURJSA-N |
SMILES isomérico |
C(=C(\F)/Br)\F |
SMILES canónico |
C(=C(F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


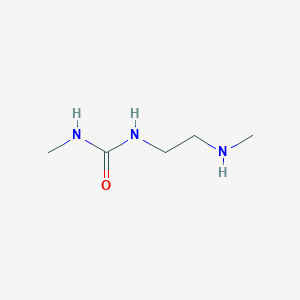
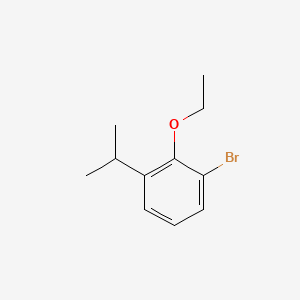
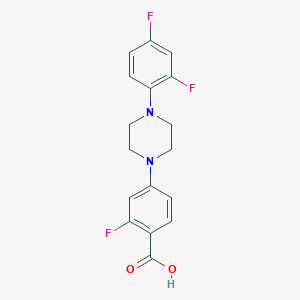
![sodium (2R,5S,6S)-6-[[(2R)-2-[[4-ethyl-2,3-bis(oxidanylidene)piperazin-1-yl]carbonylamino]-2-phenyl-ethanoyl]amino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14765191.png)
![1-Chloro-4-[2-[2-(4-chloro-3-nitrophenyl)ethylsulfonyl]ethyl]-2-nitrobenzene](/img/structure/B14765197.png)

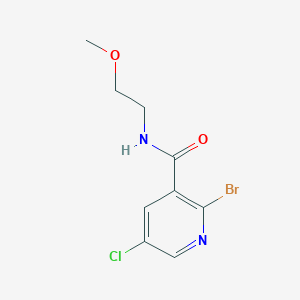
![(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14765224.png)

![2-(1-acetylpiperidin-4-yl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-tert-butylpiperazin-1-yl]ethan-1-one](/img/structure/B14765226.png)
